molecular formula C20H21ClN4O2 B5509045 4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No. B5509045
M. Wt: 384.9 g/mol
InChI Key: VJIBEJHZZMWKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anticancer properties, 4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide has been shown to have anti-inflammatory and antioxidant effects. It has also been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility in water can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound may not be fully understood, which can limit its potential applications.

Future Directions

Future research on 4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further investigation into the mechanism of action could lead to the development of more effective cancer treatments. Other potential applications of this compound could include its use as an anti-inflammatory or antioxidant agent.

Synthesis Methods

The synthesis of 4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide involves the reaction of 4-chloro-2-nitroaniline and N-methyl-N-(4-morpholinylmethyl)amine in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with 1,2-diaminobenzene and acetic anhydride to obtain the final product.

Scientific Research Applications

4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-24-18-7-6-16(22-20(26)14-2-4-15(21)5-3-14)12-17(18)23-19(24)13-25-8-10-27-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIBEJHZZMWKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

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